Cas no 55442-07-4 (N,N''-ethane-1,2-diylbis[4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide])

N,N''-ethane-1,2-diylbis[4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide] structure
55442-07-4 structure
Product Name:N,N''-ethane-1,2-diylbis[4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide]
CAS No:55442-07-4
MF:C34H42N4O8S4
MW:762.979283809662
CID:943938
PubChem ID:316681
Update Time:2025-04-19

N,N''-ethane-1,2-diylbis[4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide] Chemical and Physical Properties

Names and Identifiers

    • N,N''-ethane-1,2-diylbis[4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide]
    • 4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide
    • Custanolide
    • N1,3,6,N8-tetratosyl-3,6-diazaoctane-1,8-diamine
    • N1,N3,N6,N8-tetratosyl-3,6-diaza-1,8-octanediamine
    • Sulfanilic acid,N,N'-ethylenebis[n-[2-(p-sulfoanilino)ethyl]-(7ci,8ci)
    • AKOS005170073
    • 55442-07-4
    • SCHEMBL8199849
    • NSC245015
    • 1,4,7,10-Tetra-N-(tosylaza)decane
    • N,N',N',N''-tetratosyltriethylenetetramine
    • 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-N-{2-[[(4-methylphenyl)sulfonyl](2-{[(4-methylphenyl)sulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide
    • NSC-245015
    • N,N'-ethane-1,2-diylbis[4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide]
    • N,N'-(ethane-1,2-diyl)bis(4-methyl-N-(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide)
    • benzenesulfonamide, N,N'-1,2-ethanediylbis[4-methyl-N-[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]-
    • 1,4,7,10-Tetra(p-toluenesulfonyl)-1,4,7,10-tetraazadecane
    • AKOS002312699
    • DTXSID90311718
    • N,N'-(ethane-1,2-diyl)bis(4-methyl-N-(2-((4-methylphenyl)sulfonamido)ethyl)benzenesulfonamide)
    • Inchi: 1S/C34H42N4O8S4/c1-27-5-13-31(14-6-27)47(39,40)35-21-23-37(49(43,44)33-17-9-29(3)10-18-33)25-26-38(50(45,46)34-19-11-30(4)12-20-34)24-22-36-48(41,42)32-15-7-28(2)8-16-32/h5-20,35-36H,21-26H2,1-4H3
    • InChI Key: QIWSTPSOLZVXIB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N(CCNS(C1C=CC(C)=CC=1)(=O)=O)CCN(CCNS(C1C=CC(C)=CC=1)(=O)=O)S(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 762.18900
  • Monoisotopic Mass: 762.18854900g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 17
  • Complexity: 1360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 201Ų

Experimental Properties

  • PSA: 200.62000
  • LogP: 8.66380
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD